molecular formula C8H12N2OS B1436517 6-Methyl-2-(propylthio)pyrimidin-4-ol CAS No. 62459-04-5

6-Methyl-2-(propylthio)pyrimidin-4-ol

Cat. No. B1436517
CAS RN: 62459-04-5
M. Wt: 184.26 g/mol
InChI Key: LLFARFYEGBEUFC-UHFFFAOYSA-N
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Description

“6-Methyl-2-(propylthio)pyrimidin-4-ol” is a chemical compound with the CAS Number: 62459-04-5 . It has a molecular weight of 184.26 . The IUPAC name for this compound is 6-methyl-2-(propylsulfanyl)-4(1H)-pyrimidinone .


Molecular Structure Analysis

The InChI code for “6-Methyl-2-(propylthio)pyrimidin-4-ol” is 1S/C8H12N2OS/c1-3-4-12-8-9-6(2)5-7(11)10-8/h5H,3-4H2,1-2H3,(H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

“6-Methyl-2-(propylthio)pyrimidin-4-ol” is a solid substance . It has a molecular weight of 184.26 . The IUPAC name for this compound is 6-methyl-2-(propylsulfanyl)-4(1H)-pyrimidinone .

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine heterocycles, such as 6-Methyl-2-(propylthio)pyrimidin-4-ol, have a significant role in medicinal chemistry and biological processes. Researchers have designed a variety of pyrimidine derivatives due to their importance in biological functions at the cellular level. For instance, the synthesis of novel pyrimidine derivatives, including 6-methyl-2-(propylthio)pyrimidin-4-ol, has been explored for their potential anti-inflammatory and analgesic activities. These derivatives demonstrate improved biological activities, highlighting the impact of substituent nature on their effectiveness (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Supramolecular Chemistry and Dimerization

In the field of supramolecular chemistry, 6-Methyl-2-butylureidopyrimidone, a related compound, has been studied for its strong dimerization properties via quadruple hydrogen bonding. This research is crucial for understanding molecular interactions and designing new materials with specific properties (F. H. Beijer et al., 1998).

Synthesis and Reactivity Studies

The synthesis and reactivity of pyrimidin-4-ols, including those with 5-nitrogen functionality, have been extensively researched. These studies provide insights into the chemical behavior of such compounds under various conditions, which is essential for developing new chemical entities with desired properties (Harnden & D. Hurst, 1990).

Pharmacological Applications

Pyrimidine derivatives, including those structurally related to 6-Methyl-2-(propylthio)pyrimidin-4-ol, have been investigated for their pharmacological applications. For instance, specific inhibitors of cyclic GMP specific phosphodiesterase have been synthesized from pyrimidine-based compounds, demonstrating their potential in treating various health conditions (B. Dumaitre & N. Dodic, 1996).

Domino Reactions in Organic Synthesis

The use of pyrimidin-4-ol derivatives in domino reactions, a type of chain reaction in organic synthesis, has been explored. These reactions lead to the formation of complex molecules from simpler ones, demonstrating the versatility of pyrimidine compounds in synthetic chemistry (A. V. Erkin & S. M. Ramsh, 2014).

Fungicidal Properties

Research into the synthesis of pyrimidin-6-yl amino acids and their derivatives has revealed fungicidal properties. This indicates the potential agricultural applications of pyrimidine derivatives, including those structurally similar to 6-Methyl-2-(propylthio)pyrimidin-4-ol (С. Тумкявичюс, А. Урбонас, & П. Вайнилавичюс, 2013).

Dual Enzyme Inhibition for Antitumor Agents

Certain pyrimidine derivatives have been synthesized as dual thymidylate synthase and dihydrofolate reductase inhibitors, showing potential as antitumor agents. This highlights the therapeutic applications of pyrimidine compounds in cancer treatment (A. Gangjee et al., 2009).

properties

IUPAC Name

4-methyl-2-propylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-4-12-8-9-6(2)5-7(11)10-8/h5H,3-4H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFARFYEGBEUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365742
Record name 6-Methyl-2-(propylthio)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(propylthio)pyrimidin-4-ol

CAS RN

62459-04-5
Record name 6-Methyl-2-(propylthio)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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